molecular formula C19H16N2O2S B5468382 N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide

N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No. B5468382
M. Wt: 336.4 g/mol
InChI Key: XTPOXAFUNCGPJG-UHFFFAOYSA-N
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Description

N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PSB-CBIM and has a molecular formula of C20H16N2O2S. In

Mechanism of Action

The mechanism of action of N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a crucial role in their survival and proliferation. By inhibiting CA IX, PSB-CBIM disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells and tissues. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination. PSB-CBIM has also been shown to inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its specificity towards CA IX. This makes it a useful tool for studying the role of CA IX in cancer cells. However, one limitation is that PSB-CBIM may not be effective against all types of cancer cells, as some may not overexpress CA IX.

Future Directions

There are several future directions for the research and development of N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is to optimize the synthesis method to achieve even higher yields and purity of the compound. Another direction is to explore the potential of PSB-CBIM in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy of this compound against different types of cancer cells and to investigate its potential applications in other fields of scientific research.
In conclusion, this compound is a promising compound that has shown potential in cancer research. Its specificity towards CA IX makes it a useful tool for studying the role of this enzyme in cancer cells. Further research is needed to fully explore the potential applications of PSB-CBIM in various fields of scientific research.

Synthesis Methods

The synthesis of N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of N-phenylbenzenesulfonamide and 4-carboxybenzonitrile in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and dehydration to yield the desired product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-phenyl-N'-(phenylsulfonyl)benzenecarboximidamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. PSB-CBIM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N'-(benzenesulfonyl)-N-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-24(23,18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPOXAFUNCGPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14067-87-9
Record name N-(PHENYL-PHENYLAMINO-METHYLENE)-BENZENESULFONAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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